molecular formula C19H30O2 B1592178 2,4-Nonadecadiynoic Acid CAS No. 76709-55-2

2,4-Nonadecadiynoic Acid

Cat. No. B1592178
CAS RN: 76709-55-2
M. Wt: 290.4 g/mol
InChI Key: LFKNZQNITZRUEE-UHFFFAOYSA-N
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Description

2,4-Nonadecadiynoic acid is a chemical compound with the molecular formula C19H30O2 . It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da . It is also known by other names such as Nonadeca-2,4-diynoic acid .


Molecular Structure Analysis

The molecular structure of 2,4-Nonadecadiynoic acid consists of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the physical and chemical properties of the compound.


Physical And Chemical Properties Analysis

2,4-Nonadecadiynoic acid is a solid at 20 degrees Celsius . It has a melting point of 69 degrees Celsius . It’s sensitive to light, air, and heat . It’s recommended to store it under inert gas at a temperature below 0 degrees Celsius .

Scientific Research Applications

Overview of 2,4-D Herbicide Toxicity

2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used in agriculture for pest control. Studies on its toxicology and mutagenicity have shown that it is significantly related to occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones. Future research is expected to focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Natural Products and Antiviral Activity

Compounds derived from Polyalthia evecta, including variants of nonadecadiynoic acid, have shown antiviral activity and potential for medicinal applications. Specifically, these compounds exhibited activity against Herpes simplex type 1 (Kanokmedhakul et al., 2006).

Health Risks and Environmental Impact

2,4-D exposure has been associated with increased risks of non-Hodgkin lymphoma, particularly in high-exposure groups. This calls for more focused research on the health impacts of 2,4-D, especially concerning its carcinogenic potential (Smith et al., 2017).

Mode of Action as an Herbicide

2,4-D mimics natural auxin, leading to abnormal growth and plant death in sensitive dicots. Understanding its action mode is crucial for developing strategies for its use and mitigation of its environmental impact (Song, 2014).

Removal from Polluted Water Sources

Efforts to remove 2,4-D from water sources have employed various methods, yet achieving complete removal remains a challenge. Research focuses on developing more efficient removal technologies (EvyAliceAbigail et al., 2017).

Antifungal Properties

Synthesized acetylenic fatty acids, such as 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid, have shown potent antifungal activities, suggesting potential for pharmaceutical applications (Carballeira et al., 2006).

Plant Metabolism Studies

Research on the metabolism of radioactive 2,4-D in plants has provided insights into the detoxification mechanisms and translocation processes in plants, contributing to a better understanding of plant-herbicide interactions (Jaworski, Fang, & Freed, 1955).

Phytoremediation Enhancement

Bacterial endophytes have been used to enhance the phytoremediation of 2,4-D, demonstrating their potential in reducing toxic herbicide residues in crop plants and contaminated soil (Germaine et al., 2006).

Safety And Hazards

2,4-Nonadecadiynoic acid may cause skin irritation and serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

nonadeca-2,4-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNZQNITZRUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597769
Record name Nonadeca-2,4-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Nonadecadiynoic Acid

CAS RN

76709-55-2
Record name Nonadeca-2,4-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Nonadecadiynoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Guo, JD Xue, LX Cheng, RC Liu, SZ Kang… - Physical Chemistry …, 2017 - pubs.rsc.org
The bottom-up fabrication of molecular nanodevices will require precise (photo)-control over self-assembled interfacial structures. Here, the self-assembly and photopolymerization …
Number of citations: 23 pubs.rsc.org
郭超, 薛晋栋, 程林秀, 刘润聪, 李敏 - 2017 - ir.ihep.ac.cn
The bottom-up fabrication of molecular nanodevices will require precise (photo)-control over self-assembled interfacial structures. Here, the self-assembly and photopolymerization …
Number of citations: 0 ir.ihep.ac.cn
D Han, X Yang, J Han, J Zhou, T Jiao… - Nature Communications, 2020 - nature.com
Chiral optical materials based on circularly polarized luminescence (CPL) have emerged rapidly due to their feasible applications in diverse fields of research. However, limited to the …
Number of citations: 85 www.nature.com

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